
1-(2-Bromophenyl)cyclohexan-1-amine
Vue d'ensemble
Description
1-(2-Bromophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of phenylcyclohexylamines. This compound has gained significant attention from scientific researchers due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)cyclohexan-1-amine can be synthesized through various methods. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: The industrial production of this compound typically involves well-established synthesis methods that ensure high yield and purity. The exact industrial methods may vary, but they generally follow the principles of nucleophilic substitution and coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium amide (NaNH2) and other nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
1-(2-Bromophenyl)cyclohexan-1-amine has been extensively studied for its potential therapeutic applications. It has been reported to have antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in treating addiction, post-traumatic stress disorder (PTSD), and other psychiatric disorders. Moreover, it has shown promise as a tool for studying the glutamate system in the brain.
Mécanisme D'action
The exact mechanism of action of 1-(2-Bromophenyl)cyclohexan-1-amine is not well understood. it has been reported to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound binds to the receptor and blocks the ion channel, which reduces the activity of glutamate in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)cyclohexan-1-amine: This compound is similar in structure but has the bromine atom at the 3-position instead of the 2-position.
Ketamine: A well-known NMDA receptor antagonist with similar pharmacological effects.
Uniqueness: 1-(2-Bromophenyl)cyclohexan-1-amine is unique due to its specific substitution pattern and its potential therapeutic applications. Its ability to modulate the glutamate system in the brain makes it a valuable tool for scientific research.
Propriétés
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZUFACOJJPFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


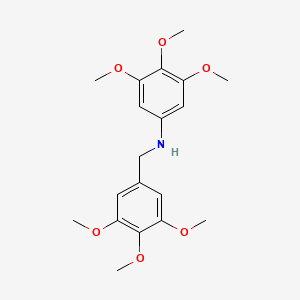

![6-[(2-methylphenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3232417.png)
![(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B3232441.png)
![(3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3232444.png)
![Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B3232450.png)
![tert-butyl (4S,5R)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3232454.png)
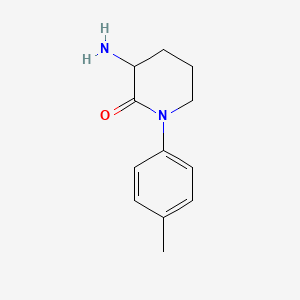


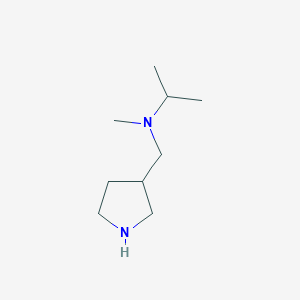
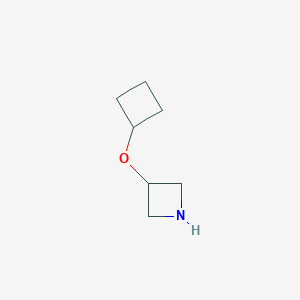
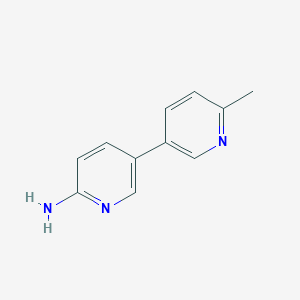
![3-[2-(Methylamino)ethyl]benzonitrile](/img/structure/B3232516.png)
